An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hyperforin
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hyperforin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is a complex prenylated phloroglucinol (B13840) derivative with significant antidepressant and anxiolytic properties.[1] Its intricate chemical architecture, characterized by a bicyclo[3.3.1]nonane core and multiple stereocenters, has been a subject of extensive research. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical methodologies related to hyperforin. It includes a summary of its spectroscopic and crystallographic data, detailed experimental protocols for its extraction and purification, and a visualization of its primary signaling pathways. This document is intended to serve as a technical resource for researchers and professionals engaged in the study and development of hyperforin-based therapeutics.
Chemical Structure and Properties
Hyperforin is a lipophilic molecule with the chemical formula C35H52O4.[2] Its structure was first elucidated in 1975 and is characterized by a bridged bicyclic core derived from phloroglucinol, adorned with four isoprenyl side chains.[1] One of these chains is an isobutyryl group, while the other three are prenyl groups. The molecule also features a C8 quaternary stereocenter, which has posed a significant challenge in its total synthesis.[1]
IUPAC Name: (1R,5S,6R,7S)-4-Hydroxy-6-methyl-1,3,7-tris(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)-5-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione.[1]
Hyperforin is known to be unstable, particularly in the presence of light and oxygen, which can lead to the formation of various oxidation products.[1] It can also exist in different tautomeric forms.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C35H52O4 | [2] |
| Molar Mass | 536.797 g·mol−1 | [1] |
| Melting Point | 79–80 °C (174–176 °F) | [1] |
| Solubility in Water | 0.66 mg/mL (20 °C) | [1] |
Spectroscopic Data
The structural elucidation of hyperforin has been heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
¹³C NMR Spectral Data
The following table summarizes the ¹³C NMR chemical shifts for hyperforin.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 61.5 |
| C2 | 209.8 |
| C3 | 118.2 |
| C4 | 189.2 |
| C5 | 69.8 |
| C6 | 48.9 |
| C7 | 45.2 |
| C8 | 26.8 |
| C9 | 212.9 |
| C10 | 36.8 |
| C11 | 21.8 |
| C12 | 21.8 |
| C13 | 28.1 |
| C14 | 123.9 |
| C15 | 132.1 |
| C16 | 25.7 |
| C17 | 17.7 |
| C18 | 28.1 |
| C19 | 123.9 |
| C20 | 132.1 |
| C21 | 25.7 |
| C22 | 17.7 |
| C23 | 28.1 |
| C24 | 123.9 |
| C25 | 132.1 |
| C26 | 25.7 |
| C27 | 17.7 |
| C28 | 41.2 |
| C29 | 22.6 |
| C30 | 124.3 |
| C31 | 131.4 |
| C32 | 25.7 |
| C33 | 17.7 |
| C34 | 29.7 |
| C35 | 29.7 |
Stereochemistry
The absolute configuration of hyperforin was definitively established through X-ray crystallography of its p-bromobenzoate ester.[4][5] The molecule possesses several chiral centers, leading to a specific three-dimensional arrangement that is crucial for its biological activity.
Crystallographic Data
While the absolute configuration of hyperforin has been determined by X-ray crystallography, the raw crystallographic information files (CIF) are not publicly available in open-access databases. Researchers seeking this detailed data should consult the primary literature reporting the crystal structure determination.[4][5]
Experimental Protocols
Extraction of Hyperforin from Hypericum perforatum
This protocol describes a general method for the extraction of hyperforin from dried plant material.
Materials:
-
Dried and powdered Hypericum perforatum (St. John's Wort)
-
n-Hexane or Supercritical CO₂
-
Soxhlet apparatus (for n-hexane extraction) or Supercritical Fluid Extraction (SFE) system
-
Rotary evaporator
-
Filtration apparatus
Protocol (n-Hexane Extraction):
-
Place the dried and powdered Hypericum perforatum material into a thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with n-hexane.
-
Heat the flask to initiate the solvent cycle. The solvent vapor will travel up a distillation arm, condense, and drip down into the chamber housing the thimble.
-
Once the chamber is full, the solvent is siphoned back to the flask, carrying the extracted compounds.
-
Continue the extraction for a sufficient period (e.g., 4-6 hours) to ensure complete extraction.
-
After extraction, concentrate the n-hexane extract using a rotary evaporator to obtain the crude hyperforin-rich extract.
Protocol (Supercritical CO₂ Extraction):
-
Pack the dried and powdered Hypericum perforatum material into the extraction vessel of the SFE system.
-
Set the system parameters. A typical starting point is a pressure of 45 MPa and a temperature of 313 K.[6]
-
Pump supercritical CO₂ through the extraction vessel.
-
The extracted material is collected in a separator by reducing the pressure, causing the CO₂ to return to a gaseous state and leave the extract behind.
-
The resulting extract is a concentrated form of hyperforin.
Purification of Hyperforin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purification of hyperforin from a crude extract.
Materials:
-
Crude hyperforin extract
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: 0.2% Formic acid in methanol (B129727) or acetonitrile
-
HPLC grade solvents
-
Syringe filters (0.45 µm)
Protocol:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
A gradient elution is typically used for optimal separation. A representative gradient is as follows:
-
0-5 min: 80% B
-
5-20 min: 80% to 100% B
-
20-25 min: 100% B
-
25-30 min: 100% to 80% B
-
-
Set the flow rate to 1.0 mL/min.
-
Set the detector wavelength to 276 nm for monitoring hyperforin.[3]
-
Inject the filtered sample onto the column.
-
Collect the fraction corresponding to the hyperforin peak based on retention time.
-
Evaporate the solvent from the collected fraction to obtain purified hyperforin.
Signaling Pathways
Hyperforin exerts its pharmacological effects through multiple mechanisms, primarily through the inhibition of neurotransmitter reuptake and the activation of the pregnane (B1235032) X receptor (PXR).
Neurotransmitter Reuptake Inhibition
Hyperforin is a non-competitive inhibitor of the reuptake of several neurotransmitters, including serotonin (B10506), norepinephrine, dopamine, GABA, and glutamate.[7][8] Unlike typical selective serotonin reuptake inhibitors (SSRIs), hyperforin does not directly bind to the neurotransmitter transporters. Instead, it is believed to increase the intracellular concentration of sodium ions (Na⁺), which in turn reduces the driving force for the sodium-dependent reuptake of these neurotransmitters.[7]
Figure 1. Hyperforin's mechanism of neurotransmitter reuptake inhibition.
Pregnane X Receptor (PXR) Activation
Hyperforin is a potent agonist of the pregnane X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine.[9][10] Activation of PXR by hyperforin leads to the transcriptional upregulation of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes (e.g., CYP3A4) and P-glycoprotein.[9] This mechanism is responsible for the well-documented drug-drug interactions associated with St. John's wort.
References
- 1. esalq.usp.br [esalq.usp.br]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hyperforin activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EXTRACTION OF HYPERFORIN AND HYPERICIN FROM ST. JOHN'S WORT (HYPERICUM PERFORATUM L.) WITH DIFFERENT SOLVENTS | CoLab [colab.ws]
- 7. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperforin represents the neurotransmitter reuptake inhibiting constituent of hypericum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hyperforin-Induced Activation of the Pregnane X Receptor Is Influenced by the Organic Anion-Transporting Polypeptide 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
